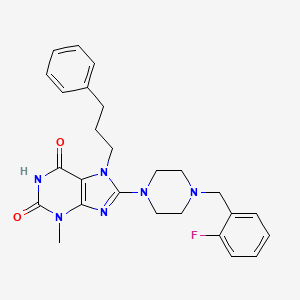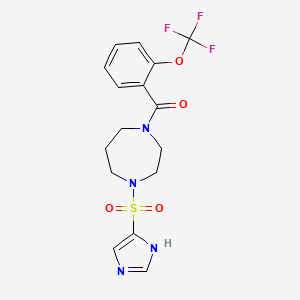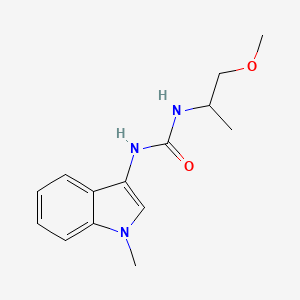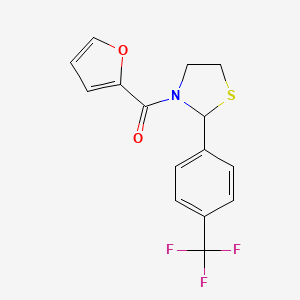
4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine, also known as PMSF, is a commonly used serine protease inhibitor. It is widely used in biochemical research for its ability to inhibit various proteases, including trypsin, chymotrypsin, and thrombin.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by El‐Emary et al. (2002) explores the synthesis of new heterocycles based on pyrazole derivatives, which includes compounds structurally related to "4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine". These compounds have shown potential antimicrobial activities, indicating their relevance in the development of new antimicrobial agents. The research involves the treatment of amino pyrazole with different sulfonyl chlorides, leading to a variety of compounds with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Radioligand Development for PET Imaging
Kumar et al. (2004) synthesized a compound structurally similar to "4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine" as a potential imaging agent for CB1 receptors using PET. This study highlights the compound's ability to selectively label CB1 receptors in the brain, demonstrating its utility in neuroscience research, particularly in studying neuroreceptors and brain function (Kumar et al., 2004).
Neuropharmacological Applications
Canale et al. (2016) investigated the N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines, revealing compounds with selective 5-HT7 receptor antagonist properties and multimodal 5-HT/dopamine receptor ligand characteristics. These findings suggest potential applications in treating central nervous system (CNS) disorders, indicating the chemical structure's relevance in designing drugs with antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Anticancer Evaluation
Turov (2020) conducted anticancer activity studies on a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, demonstrating significant efficacy against various cancer cell lines. This research underscores the compound's potential as a scaffold for developing anticancer drugs (Turov, 2020).
Pharmacokinetic Modeling
Watson et al. (2011) applied physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of a phosphodiesterase-5 inhibitor, illustrating the utility of such chemical structures in developing drugs with desirable pharmacokinetic profiles. This research indicates the importance of the compound's core structure in drug design and development (Watson, Davis, & Jones, 2011).
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-15-4-2-5-16(12-15)23(20,21)19-10-6-14(7-11-19)13-18-9-3-8-17-18/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSNBPYSEUMXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2885083.png)



![2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2885090.png)

![2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2885096.png)
![4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B2885097.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2885099.png)
![8-((4-Nitrophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2885100.png)

![benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2885102.png)